

Technical Guide to the Solubility of 2-(2-Bromoethoxy)propane in Organic Solvents

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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

Cat. No.: B1275696

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This document serves as a technical guide on the solubility of **2-(2-bromoethoxy)propane**. Due to the compound's specific nature, publicly available quantitative solubility data is scarce. Therefore, this guide focuses on the foundational principles of its solubility, provides a standardized experimental protocol for its determination, and outlines logical pathways relevant to its synthesis and handling.

Introduction and Physicochemical Properties

2-(2-Bromoethoxy)propane is a halogenated ether. An understanding of its molecular structure is fundamental to predicting its solubility. The molecule contains a polar ether group (-O-) and a moderately polar carbon-bromine (C-Br) bond, while the isopropyl and ethyl groups are nonpolar. This combination suggests that the molecule has an overall moderate polarity.

Table 1: Physicochemical Properties of **2-(2-Bromoethoxy)propane**

Property	Value	Source
IUPAC Name	2-(2-bromoethoxy)propane	PubChem
CAS Number	54149-16-5	PubChem[1]
Molecular Formula	C ₅ H ₁₁ BrO	PubChem[1]
Molecular Weight	167.04 g/mol	PubChem[1]
Predicted Polarity	Moderately Polar	Based on structure

Principles of Solubility

The principle of "like dissolves like" is the primary predictor of solubility. This means that substances with similar polarities are more likely to be soluble in one another.

- Polar Solvents (e.g., water, methanol, ethanol): These solvents are characterized by large dipole moments and the ability to form hydrogen bonds.
- Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.
- Intermediate Polarity Solvents (e.g., dichloromethane, tetrahydrofuran, acetone): These solvents possess characteristics of both polar and nonpolar solvents.

Given the moderate polarity of **2-(2-bromoethoxy)propane**, it is expected to be highly soluble or miscible with solvents of intermediate polarity. It should also exhibit significant solubility in many common nonpolar and polar aprotic solvents, but limited solubility in highly polar, protic solvents like water.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for **2-(2-bromoethoxy)propane** in a range of organic solvents. For research and development purposes, this data must be determined experimentally. The following table is provided as a template for recording such experimental findings.

Table 2: Experimentally Determined Solubility of **2-(2-Bromoethoxy)propane** (Template)

Solvent	Solvent Type	Temperature (°C)	Solubility (g/100 mL)	Observations
Hexane	Nonpolar	25		Data to be determined
Toluene	Nonpolar, Aromatic	25		Data to be determined
Diethyl Ether	Moderately Polar	25		Data to be determined
Dichloromethane	Moderately Polar	25		Data to be determined
Acetone	Polar, Aprotic	25		Data to be determined
Ethyl Acetate	Moderately Polar	25		Data to be determined
Acetonitrile	Polar, Aprotic	25		Data to be determined
Methanol	Polar, Protic	25		Data to be determined
Ethanol	Polar, Protic	25		Data to be determined
Water	Polar, Protic	25		Data to be determined

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.[\[2\]](#)

Objective: To determine the equilibrium solubility of **2-(2-bromoethoxy)propane** in a selected organic solvent at a constant temperature.

Materials:

- **2-(2-Bromoethoxy)propane** (solute)
- Selected organic solvent(s)
- Scintillation vials or sealed flasks
- Thermostatically controlled shaker or water bath
- Centrifuge (optional)
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument.^[3]
- Volumetric flasks and pipettes

Procedure:

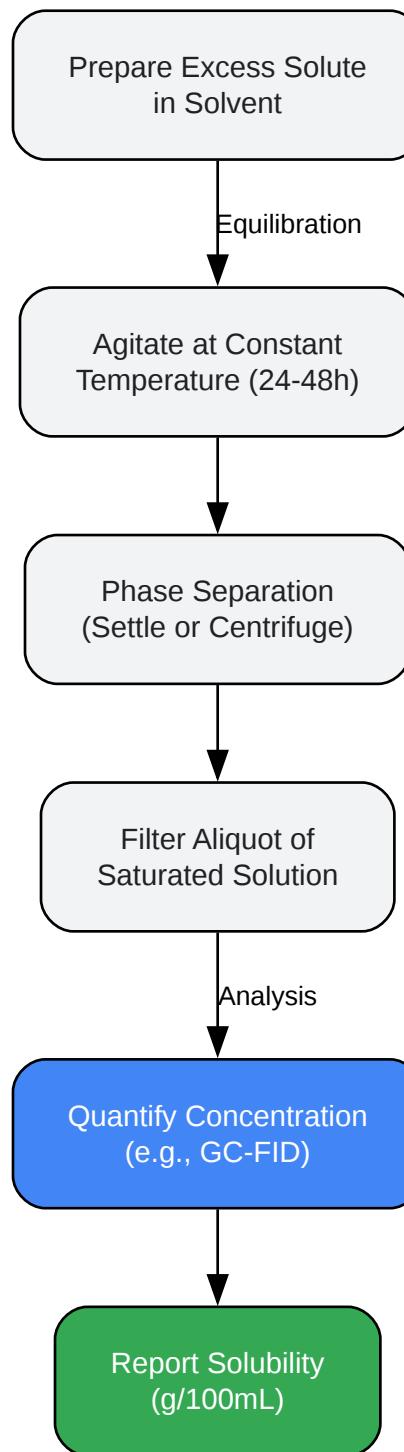
- Preparation of Saturated Solution: Add an excess of **2-(2-bromoethoxy)propane** to a known volume of the solvent in a sealed vial. The presence of a separate, undissolved phase of the solute should be visible.
- Equilibration: Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the two phases to separate. If separation is slow, the mixture can be centrifuged.
- Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

- Quantification:
 - Record the mass of the filtered sample.
 - Dilute the sample to a known volume with the same solvent.
 - Analyze the concentration of **2-(2-bromoethoxy)propane** in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams per 100 mL or moles per liter.

Visualizations

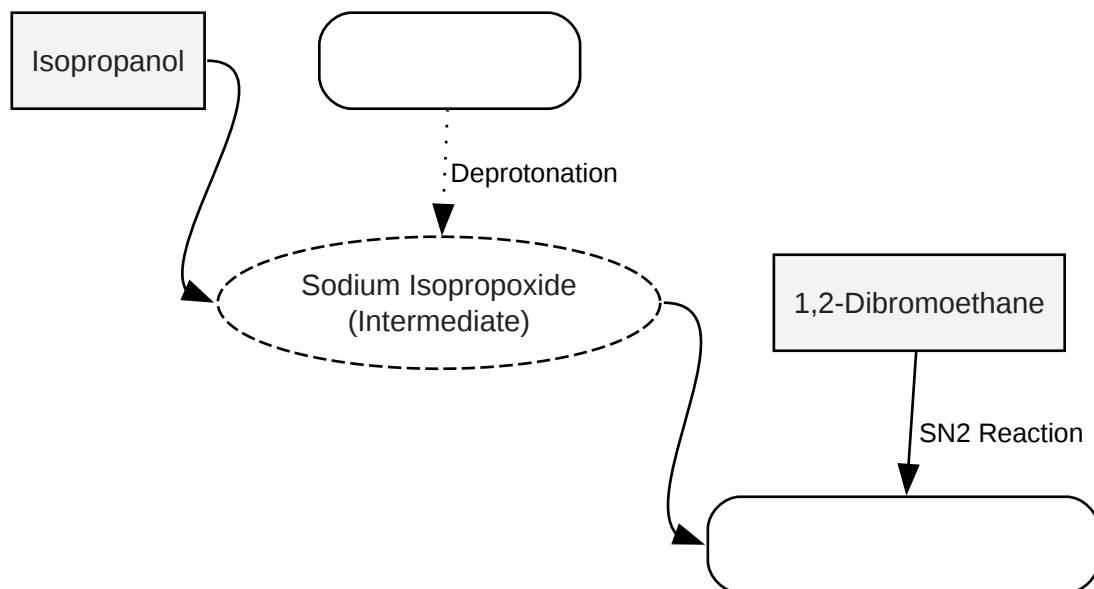
Logical Workflow and Synthetic Pathway

The following diagrams illustrate key logical processes associated with the use and synthesis of **2-(2-bromoethoxy)propane**.



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Caption: Workflow for Isothermal Shake-Flask Solubility Determination.



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Caption: Plausible Williamson Ether Synthesis pathway for the compound.

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